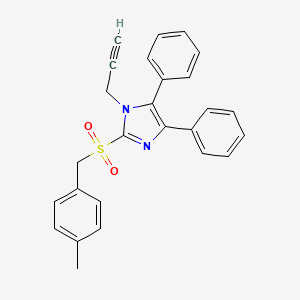

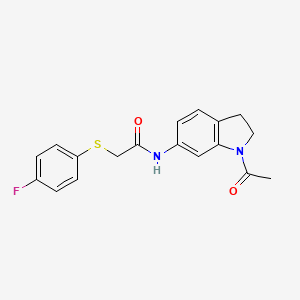

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" is a synthetic molecule that appears to be related to a class of compounds known for their potential therapeutic effects. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves multi-component reactions that can efficiently produce a variety of derivatives. For instance, the Ugi four-component reaction is a powerful tool for synthesizing carboxamide derivatives, as demonstrated in the synthesis of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which were evaluated as β-secretase (BACE1) inhibitors . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is designed to interact with specific biological targets. For example, the molecular docking study of a BACE1 inhibitor revealed that the compound could establish hydrogen bonding interactions with key amino acid residues and fit well within the active site of the enzyme . This suggests that the molecular structure of "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" may also be tailored to interact with biological targets in a similar fashion.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in their structure. The presence of a piperidine ring, for instance, is a common feature in many biologically active compounds. The piperidine ring can be involved in various chemical reactions, potentially leading to the formation of different derivatives with varied biological activities . The specific reactivity of the compound would depend on the nature of its substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its piperidine backbone and the substituents attached to it. For example, the introduction of a cyclohexyl group can affect the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties . Similarly, the presence of a thiophene moiety could affect the compound's electronic properties and its ability to interact with biological targets . The exact properties of "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally related compounds.

Applications De Recherche Scientifique

Antimalarial Agents

Compounds bearing cyclohexyl substituents, particularly when incorporated into a piperidine or piperazine system, have shown significant antimalarial activity. This is exemplified by studies on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, which exhibit superior activity compared to their monosubstituted counterparts, demonstrating potential in drug development for malaria treatment (Klaymann et al., 1979).

Serotonin 5-HT1A Receptor Antagonists

Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, particularly derivatives with cyclohexanecarboxamide, has shown promising results as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. These compounds have high brain uptake and slow clearance, indicating potential applications in neuropsychiatric disorder imaging (García et al., 2014).

Analytical Profiles and Biological Matrices

Analytical characterization of psychoactive arylcyclohexylamines reveals the importance of structural components like cyclohexane and piperidine in defining the chemical and pharmacological profiles of these compounds. Such analyses are crucial for understanding their behavior in biological matrices, which is essential for developing therapeutic agents or studying toxicological effects (De Paoli et al., 2013).

AChE Inhibitors

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have highlighted the role of structural modifications in enhancing anti-acetylcholinesterase activity. Such research informs the design of potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been investigated for their inhibitory activity against Mycobacterium tuberculosis GyrB, showing promise in the development of new antituberculosis agents. These studies underscore the importance of structural hybridization in medicinal chemistry for targeting specific biological pathways (Jeankumar et al., 2013).

Propriétés

IUPAC Name |

4-N-[2-(cyclohexen-1-yl)ethyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c23-18(20-11-8-15-5-2-1-3-6-15)16-9-12-22(13-10-16)19(24)21-17-7-4-14-25-17/h4-5,7,14,16H,1-3,6,8-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBLCOIXFDKUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)